Amidogen

Combustion emissions control Thermal DeNOx Selective non-catalytic reduction

Amidogen (NH₂•, amino radical, CAS 13770-40-6) is the simplest nitrogen-centered free radical—a highly reactive, short-lived intermediate central to nitrogen chemistry across combustion, atmospheric, and interstellar environments. Unlike its closed-shell parent ammonia (NH₃), the amidogen radical carries an unpaired electron, conferring a distinct electronic structure (X̃²B₁ ground state) that underpins its unique spectroscopic signatures and kinetic behavior.

Molecular Formula H2N
Molecular Weight 16.023 g/mol
CAS No. 13770-40-6
Cat. No. B1220875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidogen
CAS13770-40-6
Molecular FormulaH2N
Molecular Weight16.023 g/mol
Structural Identifiers
SMILES[NH2]
InChIInChI=1S/H2N/h1H2
InChIKeyMDFFNEOEWAXZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amidogen (CAS 13770-40-6): A Transient Nitrogen-Centered Radical for Combustion, Atmospheric, and Astrochemical Research


Amidogen (NH₂•, amino radical, CAS 13770-40-6) is the simplest nitrogen-centered free radical—a highly reactive, short-lived intermediate central to nitrogen chemistry across combustion, atmospheric, and interstellar environments [1]. Unlike its closed-shell parent ammonia (NH₃), the amidogen radical carries an unpaired electron, conferring a distinct electronic structure (X̃²B₁ ground state) that underpins its unique spectroscopic signatures and kinetic behavior [2]. With a standard enthalpy of formation ΔfH°(298.15 K) of 186.03 ± 0.11 kJ/mol [1] and an adiabatic ionization potential of 11.14 ± 0.01 eV [3], amidogen occupies a well-defined thermodynamic niche among nitrogen hydride radicals, making it an essential reference species for kinetic model validation, spectroscopic calibration, and mechanistic studies.

Why Amidogen Cannot Be Replaced by Other Nitrogen Hydride Radicals in Critical Applications


Amidogen resides in a unique region of thermodynamic and kinetic parameter space among nitrogen hydride radicals (N, NH, NH₂, NH₃). Attempts to substitute it with atomic nitrogen (N) introduce undesirable side reactivity with CO and CO₂ to form NO in combustion exhaust streams [1], while substitution with imidogen (NH) alters product branching—NH + NO yields N₂O + H rather than the benign N₂ + H₂O channel characteristic of NH₂ + NO [1]. Substituting amidogen with ammonia (NH₃) fails because NH₃ is a closed-shell molecule orders of magnitude less reactive toward radical chain propagation. Even among N–H radical isotopologues, deuterium substitution produces measurable kinetic isotope effects (k_H/k_D = 1.05 ± 0.03 for NH₂/ND₂ + NO [2]), demonstrating that precise amidogen-specific rate constants—not class-level estimates—are essential for predictive kinetic modeling. The quantitative evidence below substantiates exactly where these differences translate into actionable selection criteria.

Quantitative Differentiation Evidence for Amidogen (NH₂) vs. N, NH, and NH₃ in Key Performance Dimensions


Selective NOₓ Abatement: Amidogen (NH₂) vs. Atomic Nitrogen (N) in Combustion Gas Streams

In plasma-assisted combustion gas treatment, both amidogen (NH₂) and atomic nitrogen (N) are candidate active species. However, a critical selectivity difference exists: atomic nitrogen reacts with CO and CO₂ to form NO, thereby generating the very pollutant targeted for removal. In contrast, amidogen does not undergo this parasitic reaction [1]. Furthermore, amidogen reacts rapidly with NO via the channel NH₂ + NO → N₂ + H₂O to produce entirely benign products, whereas imidogen (NH) reacts with NO to form N₂O + H—nitrous oxide being a potent greenhouse gas [1]. This dual advantage makes NH₂ the preferred radical species for DeNOx applications where CO/CO₂ are present in the gas stream.

Combustion emissions control Thermal DeNOx Selective non-catalytic reduction

Ionization Potential: Photoionization Mass Spectrometry (PIMS) vs. Photoelectron Spectroscopy (PES) Determination for NH₂

The adiabatic ionization potential (IP) of amidogen was determined by Gibson et al. (1985) using photoionization mass spectrometry (PIMS) as 11.14 ± 0.01 eV [1]. This value is 0.32 eV lower than the earlier value reported by photoelectron spectroscopy (PES), representing a substantial correction of ~2.9% [1]. Such a discrepancy between PIMS and PES determinations is methodologically significant: PIMS probes the true adiabatic threshold with higher precision for radical species where Franck-Condon factors may obscure the PES onset.

Photoionization mass spectrometry Ionization potential VUV spectroscopy

NH₂ + NO Reaction Rate Constant: Temperature Dependence and Product Branching for Kinetic Model Parameterization

The reaction NH₂ + NO is arguably the most important elementary step in the Thermal DeNOx process. Wolf et al. (1997) conducted a comprehensive study measuring the rate coefficient across 203–813 K, finding it pressure-independent between 10 and 100 Torr and well-described by k₁(T) = 1.65 × 10⁻⁷ T⁻¹·⁵⁴ exp(−93 K/T) cm³ molecule⁻¹ s⁻¹ [1]. The OH-producing channel (1b) branching fraction was measured as Φ₁b = 9.0 ± 2.5% at 298 K (NH₂ + NO) versus 5.5 ± 0.7% for ND₂ + NO, establishing a kinetic isotope effect of k_H/k_D = 1.05 ± 0.03 [1]. This reaction stands in contrast to NH + NO, whose product branching includes the N₂O + H channel—N₂O being a greenhouse gas with ~300× the global warming potential of CO₂—whereas NH₂ + NO proceeds predominantly to N₂ + H₂O [2].

Thermal DeNOx kinetics Combustion modeling Nitrogen chemistry mechanism

NH₂ + N₂O Reaction Rate Upper Limit: Implications for N₂O Destruction in Ammonia Combustion

A recent study by Marshall, Lowe, and Glarborg (2025) used pulsed laser photolysis with laser-induced fluorescence detection of NH₂ to set an upper limit for the NH₂ + N₂O reaction: k < 1 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 513 K [1]. Computations at the CCSDT(Q)/CBS level confirmed that all product channels are too slow to significantly impact N₂O loss in ammonia flames [1]. For context, this rate constant is approximately four orders of magnitude slower than the NH₂ + NO reaction (k ≈ 1.6 × 10⁻¹¹ cm³ s⁻¹ at 298 K [2]). This quantifies a critical selectivity: amidogen is kinetically competent for NO reduction but inert toward N₂O, meaning amidogen-based DeNOx strategies cannot rely on NH₂ to destroy N₂O byproduct.

Ammonia combustion N₂O greenhouse gas Kinetic modeling

Thermodynamic Stability: Enthalpy of Formation of NH₂ vs. NH as a Driver of Radical Lifetime and Reaction Pathways

The ATcT values for standard enthalpy of formation reveal a profound thermodynamic distinction. Amidogen (NH₂) has ΔfH°(298.15 K) = 186.03 ± 0.11 kJ/mol [1], whereas imidogen (NH) is far more endothermic at ΔfH°(298.15 K) = 358.79 ± 0.16 kJ/mol [2]. The 172.76 kJ/mol difference reflects the energetic cost of breaking the first N–H bond in NH₂ to form NH + H. This dictates that under identical conditions, NH is thermodynamically less stable and more energetic in its reactions, influencing both radical persistence and the exothermicity of downstream channels.

Thermochemistry Bond dissociation energy Radical stability

Astrochemical Deuterium Fractionation: Amidogen D/H Ratio vs. Ammonia in the Interstellar Medium

Melosso et al. (2020) reported the first detection of NHD and ND₂ in the interstellar medium toward the Class 0 protostar IRAS 16293-2422 [1]. The amidogen D/H ratio was found to be "much higher than that observed for ammonia" and comparable to imidogen (NH), with a deuterium enhancement approximately one order of magnitude higher than predicted by earlier astrochemical models [1]. This differential fractionation between NH₂ and NH₃ in the same source provides a unique isotopic probe: the high D/H ratio in amidogen constrains the duration of the pre-stellar phase to ~1 million years, whereas the lower D/H ratio in NH₃ reflects later-stage chemistry.

Astrochemistry Deuterium fractionation Interstellar medium

Application Scenarios Where Amidogen-Specific Evidence Drives Procurement Decisions


Combustion Kinetic Model Development and Validation for Ammonia-Fueled Engines

Researchers developing detailed kinetic mechanisms for carbon-free ammonia combustion require amidogen-specific rate constants that cannot be approximated by NH or NH₃ data. The NH₂ + NO rate expression k₁(T) = 1.65 × 10⁻⁷ T⁻¹·⁵⁴ exp(−93 K/T) cm³ s⁻¹ [1] and the NH₂ + N₂O upper limit of k < 1 × 10⁻¹⁵ cm³ s⁻¹ at 513 K [2] provide validated boundary conditions for DeNOx and N₂O sub-mechanisms. Procurement of amidogen reference data or precursor chemistry is essential for any laboratory constructing or validating ammonia combustion kinetic models, particularly for predicting NOₓ and N₂O emissions.

Plasma-Assisted Emissions Control System Design

In plasma-based flue gas treatment systems where NH₃ or N₂/H₂ mixtures are injected, the active species generated include N, NH, and NH₂. The patent-documented selectivity of NH₂—which does not react with CO/CO₂ to form NO, unlike atomic nitrogen [1]—directly informs precursor gas selection and plasma operating conditions. System designers should tune plasma parameters to maximize NH₂ yield over N atom production to avoid parasitic NO formation, making NH₂-specific spectroscopic diagnostics (e.g., DFB laser absorption at 1.5 μm [2]) a procurement priority for process monitoring.

Interstellar Nitrogen Chemistry and Pre-Stellar Core Dating via Deuteration

Astrochemical observational programs targeting nitrogen hydride isotopologues benefit from amidogen's uniquely high deuterium fractionation—~10× above model predictions—compared to ammonia in the same source [1]. The rotational spectrum of NH₂, precisely characterized between 614–1003 GHz with 159 newly observed lines [2], enables submillimeter and THz telescope observations. Procurement of NH₂ spectroscopic line lists and isotopologue data is critical for interpreting Herschel, SOFIA, and ALMA archival data toward star-forming regions.

VUV Photoionization Mass Spectrometry Calibration and Thermochemical Benchmarking

Facilities operating synchrotron-based VUV photoionization mass spectrometers for radical detection require accurate adiabatic ionization potentials for species identification. The PIMS-determined IP of NH₂ (11.14 ± 0.01 eV [1]), which corrects the older PES value by 0.32 eV, serves as a calibration benchmark. Using the outdated PES value would shift the photoionization efficiency curve onset and lead to misassignment of isobaric species at m/z = 16. For laboratories participating in the Active Thermochemical Tables (ATcT) network, the NH₂ enthalpy of formation (ΔfH°(298.15 K) = 186.03 ± 0.11 kJ/mol [2]) is a key anchor point in the nitrogen hydride thermochemical ladder.

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